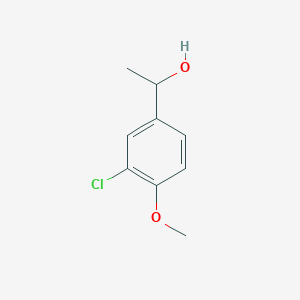
TALLOW AMINE ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tallow amine acetate is a chemical compound derived from animal fats, specifically tallow . It is a type of amine, which is a derivative of ammonia . It is used in a variety of applications such as surfactants in personal care products, fabric softeners, and corrosion inhibitors .
Synthesis Analysis
Animal fat is hydrolyzed to give a mixture of free fatty acids, typically oleic (37–43%), palmitic (24–32%), stearic (20–25%), myristic (3–6%), and linoleic (2–3%). These are then converted to fatty amines via the nitrile process before being ethoxylated with ethylene oxide; this makes them water-soluble and amphiphilic .Molecular Structure Analysis
The general structure of polyethoxylated tallow amine (also polyoxyethylene tallowamine, POE-tallowamine) refers to a range of non-ionic surfactants derived from animal fats (tallow). They are a class of polyethoxylated amines (POEAs) .Chemical Reactions Analysis
Tallow amine acetate is a class of synthetic surfactants widely used in a variety of pesticides, especially in glyphosate-based herbicide formulations . It can improve the plant coverage and penetration of glyphosate through surface tissues .Physical And Chemical Properties Analysis
Tallow amine acetate is a yellow solid with a vinegar-like odor. It is less dense than water. Contact may irritate skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation, and skin absorption .作用機序
Safety and Hazards
将来の方向性
Considering the concerns about the toxicity of POE-tallowamine and its potential adverse effects on human health, POE-tallowamine has been listed as a co-formulant that is not accepted for inclusion in plant protection products by the European Union (EU) . The US Environmental Protection Agency (EPA) and Canada have recently limited the additive dose of POE-tallowamine to less than 25 and 20% in pesticide formulations, respectively .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of TALLOW AMINE ACETATE involves the reaction of tallow amine with acetic acid.", "Starting Materials": [ "Tallow amine", "Acetic acid", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Prepare a solution of tallow amine in methanol.", "Add sodium hydroxide to the solution to adjust the pH to around 9.", "Add acetic acid to the solution and stir for several hours at room temperature.", "Adjust the pH to around 4 using sulfuric acid.", "Extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Remove the solvent under reduced pressure to obtain TALLOW AMINE ACETATE as a white solid." ] } | |
CAS番号 |
61790-60-1 |
製品名 |
TALLOW AMINE ACETATE |
分子量 |
0 |
同義語 |
(tallowalkyl)amineacetate; alkylamineacetate(48%c12,; alkylamineacetate(48%c12,18%c14,10%c18,9%c16,; amines,tallowalkyl,acetates; armact; armactd; Primary tallowamine acetate salt,Tallowalkylamine acetates |
製品の起源 |
United States |
Q & A
Q1: How does Tallow Amine Acetate interact with minerals in the froth flotation process?
A1: Tallow Amine Acetate acts as a collector in froth flotation, preferentially adsorbing onto the surface of specific minerals. This adsorption is driven by electrostatic interactions between the positively charged amine group of the collector and the negatively charged mineral surface. [, , ] This renders the mineral surface hydrophobic, allowing it to attach to air bubbles and rise to the surface for separation. [, , ]
Q2: The research mentions different types of collectors being used, including Tallow Amine Acetate and Sodium Oleate. What influences the choice of collector in mineral flotation?
A2: The choice of collector is crucial for efficient mineral separation and depends on several factors:
- Mineral Type: Different minerals exhibit varying surface properties. Tallow Amine Acetate, being a cationic collector, is effective for minerals with negatively charged surfaces like quartz and mica. [] In contrast, Sodium Oleate, an anionic collector, might be preferred for minerals with positively charged surfaces. []
- pH Conditions: The pH of the solution influences the surface charge of both the mineral and the collector. For instance, Rutile shows good floatability with Tallow Amine Acetate over a wide pH range (2-8), but its floatability deteriorates significantly above pH 8. [] Therefore, understanding the pH dependence of both the mineral and the collector is critical.
- Presence of other Ions: The presence of competing ions in the solution can influence collector adsorption. [] Research indicates that the effectiveness of Tallow Amine Acetate can be affected by the presence of certain cations. []
Q3: One study mentions using a mixture of Methyl Isobutyl Carbinol (MIBC) and pine oil as frothers alongside Tallow Amine Acetate. What is the role of frothers in this context?
A3: While collectors like Tallow Amine Acetate facilitate the attachment of mineral particles to air bubbles, frothers like MIBC and pine oil play a crucial role in creating stable froth. [] They achieve this by:
- Slowing down bubble coalescence: They prevent the merging of small bubbles into larger ones, ensuring a stable froth layer for efficient mineral separation. []
Q4: Are there any environmental concerns associated with the use of Tallow Amine Acetate in mineral processing?
A4: While Tallow Amine Acetate is effective in mineral flotation, its potential environmental impact requires consideration. Research into its biodegradability and ecotoxicological effects, particularly on aquatic organisms, is necessary to ensure responsible use and explore potential mitigation strategies. [] Developing strategies for recycling, waste management, and exploring alternative collectors with lower environmental impact are crucial aspects of sustainable mineral processing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



